![molecular formula C8H8F3NO3S B2643852 N-methyl-4-(trifluoromethoxy)benzenesulfonamide CAS No. 909527-60-2](/img/structure/B2643852.png)
N-methyl-4-(trifluoromethoxy)benzenesulfonamide
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Overview
Description
“N-methyl-4-(trifluoromethoxy)benzenesulfonamide” is a chemical compound with the CAS Number: 909527-60-2 . It has a molecular weight of 255.22 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H8F3NO3S/c1-12-16(13,14)7-4-2-6(3-5-7)15-8(9,10)11/h2-5,12H,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a solid at ambient temperature . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Synthesis and Characterization in Medicinal Chemistry
N-methyl-4-(trifluoromethoxy)benzenesulfonamide and its derivatives are actively researched in medicinal chemistry for their potential therapeutic properties. For instance, derivatives of this compound have been synthesized and evaluated for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These investigations have shown promise, with certain compounds exhibiting significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain (Küçükgüzel et al., 2013).
Applications in Photodynamic Therapy
In the field of photodynamic therapy, particularly for cancer treatment, derivatives of this compound have been used to create compounds with high singlet oxygen quantum yield. These compounds demonstrate potential as Type II photosensitizers due to their good fluorescence properties and appropriate photodegradation quantum yield, making them suitable for therapeutic applications in cancer treatment (Pişkin et al., 2020).
Educational and Experimental Applications
In educational settings, specifically for teaching organic chemistry to undergraduate students, the synthesis and characterization of compounds related to this compound provide practical knowledge of spectroscopy and catalytic reactions. These experiments offer students hands-on experience in synthesizing compounds like 4-methyl-N-(phenylacetyl)benzenesulfonamide and understanding their structural properties through various spectroscopic methods (Jung, 2018).
Hydrolysis and Degradation Studies
Research into the hydrolysis and degradation of compounds structurally similar to this compound has provided insights into their stability and environmental impact. Studies on the hydrolysis of sulfonylurea herbicides, for example, have shown that the primary pathway of degradation is the cleavage of the sulfonylurea bridge, with product distribution being pH-dependent (Braschi et al., 1997).
Safety and Hazards
The safety information available indicates that “N-methyl-4-(trifluoromethoxy)benzenesulfonamide” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
N-methyl-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO3S/c1-12-16(13,14)7-4-2-6(3-5-7)15-8(9,10)11/h2-5,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXERDVDDPIOSLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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